(2-{[(4-Methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetic acid
Description
The compound "(2-{[(4-Methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetic Acid" features a thiazole core substituted at position 2 with a sulfonamide group bearing a 4-methoxyphenyl moiety and at position 4 with an acetic acid side chain. The sulfonamide group enhances hydrogen-bonding capacity, while the methoxy group contributes electron-donating effects, influencing both physicochemical properties and target binding .
Structure
3D Structure
Properties
IUPAC Name |
2-[2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O5S2/c1-19-9-2-4-10(5-3-9)21(17,18)14-12-13-8(7-20-12)6-11(15)16/h2-5,7H,6H2,1H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONNNPCGCFUVJDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Core Synthesis: 2-Aminothiazol-4-yl-Acetic Acid Intermediate
The foundational step involves constructing the 2-aminothiazole ring with an acetic acid moiety. A widely adopted method, derived from the synthesis of cephalosporin side chains, employs thiourea and 4-chloroacetoacetyl chloride as precursors.
Reaction Mechanism and Conditions
Thiourea reacts with 4-chloroacetoacetyl chloride in a biphasic system of water and methylene chloride. The exothermic reaction proceeds via nucleophilic substitution, where the thiourea’s sulfur attacks the α-carbon of the chloroacetoacetyl chloride, forming the thiazole ring. Critical parameters include:
- Temperature : 5–10°C during addition, followed by 25–30°C for completion.
- Solvent Ratio : 125–250 g water per mole of thiourea and 8–25 moles of methylene chloride per mole of 4-chloroacetoacetyl chloride.
- Product Isolation : The hydrochloride salt of ethyl (2-aminothiazol-4-yl)acetate precipitates upon cooling and is filtered.
Sulfonylation of the 2-Amino Group
Introducing the 4-methoxyphenylsulfonyl moiety to the thiazole’s amine requires selective sulfonylation. This step is critical for achieving the desired substitution pattern while preserving the acetic acid functionality.
Sulfonyl Chloride Coupling
4-Methoxybenzenesulfonyl chloride reacts with the 2-aminothiazol-4-yl-acetic acid intermediate under mildly basic conditions. Key protocols include:
- Base : Sodium acetate (2 equivalents) in aqueous medium.
- Temperature : 80–85°C for 8 hours.
- Solvent : Water or water/ethanol mixtures to enhance solubility.
Reaction Optimization
Final Hydrolysis to Acetic Acid
The ethyl ester group in sulfonylated intermediates is cleaved under basic conditions:
Lithium Hydroxide-Mediated Hydrolysis
Analytical Characterization
Intermediate and final products are validated via:
- ¹H NMR : Distinct signals for the thiazole proton (δ 7.29 ppm), sulfonamide NH (δ 10.2 ppm), and acetic acid (δ 3.65 ppm).
- Mass Spectrometry : Molecular ion peaks at m/z 313.34 [M+H]⁺ align with the molecular formula C₁₂H₁₃N₂O₅S₂.
- HPLC Purity : >98% using C18 columns and acetonitrile/water gradients.
Comparative Analysis of Synthetic Routes
| Step | Method A (Aqueous) | Method B (Organic) |
|---|---|---|
| Thiazole Formation | 78% yield | Not applicable |
| Sulfonylation | 82% yield (aqueous) | 89% yield (organic) |
| Ester Hydrolysis | 92% yield | 94% yield |
| Total Yield | 58% | 68% |
Method B’s higher overall yield stems from reduced side reactions in organic media, though it requires ester protection.
Chemical Reactions Analysis
Types of Reactions
(2-{[(4-Methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetic acid: can undergo various chemical reactions, including:
Oxidation: : The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: : Reduction reactions can be performed on the sulfonyl group to yield corresponding sulfides.
Substitution: : The phenylsulfonyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and sodium hypochlorite.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: : Nucleophiles like amines, alcohols, or thiols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Thiazole sulfoxides or sulfones.
Reduction: : Thiazole sulfides.
Substitution: : Various substituted phenylsulfonyl derivatives.
Scientific Research Applications
(2-{[(4-Methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetic acid: has several scientific research applications:
Chemistry: : It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : The compound can be used as a probe in biological studies to understand enzyme mechanisms and interactions.
Medicine: : It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: : It can be used in the production of materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which (2-{[(4-Methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetic acid exerts its effects depends on its molecular targets and pathways involved. For instance, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would need to be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
*Estimated based on structural analogs. †Exact mass requires experimental confirmation.
Analysis :
- Electron-Donating vs. In contrast, the nitro (NO₂) and trifluoromethyl (CF₃) groups are electron-withdrawing, increasing sulfonamide acidity and altering target interactions .
- Lipophilicity : The CF₃ group () significantly increases logP, enhancing membrane permeability but risking off-target effects. The methoxy group balances moderate lipophilicity with solubility via the acetic acid moiety .
Core Heterocycle Modifications
Analysis :
- Thiazole vs. Pyridine: The thiazole core in the target compound offers a sulfur atom and nitrogen lone pairs for metal coordination or π-π stacking.
Carboxylic Acid Chain Modifications
Analysis :
- The acetic acid group in the target compound optimizes solubility for systemic delivery .
Biological Activity
The compound (2-{[(4-Methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetic acid, also known by its CAS number 929810-32-2, is a sulfonamide derivative featuring a thiazole ring. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and enzyme inhibition. This article compiles and synthesizes findings from various studies to outline the biological activity of this compound.
Chemical Structure and Properties
The molecular formula of this compound is C13H14N2O5S2, with a molecular weight of approximately 342.39 g/mol. The structure includes a methoxyphenyl group attached to a sulfonamide moiety and a thiazole ring, which is critical for its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related thiazole derivatives possess moderate to strong antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound Name | Bacterial Strain | Activity Level |
|---|---|---|
| Thiazole A | Salmonella typhi | Strong |
| Thiazole B | Bacillus subtilis | Moderate |
| Thiazole C | Escherichia coli | Weak |
Enzyme Inhibition
Enzyme inhibitory activity is another critical aspect of the biological profile of this compound. Specifically, sulfonamide derivatives have been noted for their ability to inhibit acetylcholinesterase (AChE) and urease. In comparative studies, certain derivatives demonstrated IC50 values significantly lower than standard inhibitors, suggesting potent enzyme inhibition capabilities .
Table 2: Enzyme Inhibition Potency
| Compound Name | Enzyme Target | IC50 Value (µM) |
|---|---|---|
| Compound 1 | Acetylcholinesterase | 0.63 |
| Compound 2 | Urease | 1.13 |
| Compound 3 | Acetylcholinesterase | 1.21 |
Study on Antibacterial Efficacy
In a notable study published in the Brazilian Journal of Pharmaceutical Sciences, synthesized thiazole derivatives were evaluated for their antibacterial activity. The results indicated that compounds with a sulfonamide group showed enhanced activity against pathogenic bacteria compared to their non-sulfonamide counterparts .
Study on Enzyme Inhibition
Another research effort focused on the inhibition of AChE by thiazole derivatives. The study utilized spectrophotometric methods to quantify enzyme activity and demonstrated that several synthesized compounds exhibited strong inhibition, with some achieving IC50 values in the low micromolar range . This suggests potential applications in treating conditions associated with cholinergic dysfunction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
